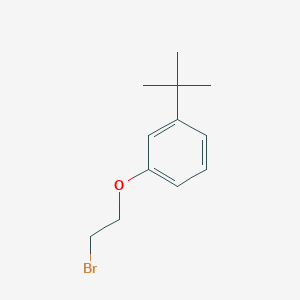
1-(2-Bromoethoxy)-3-tert-butylbenzene
Descripción general
Descripción
1-(2-Bromoethoxy)-3-tert-butylbenzene is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
1-(2-Bromoethoxy)-3-tert-butylbenzene is characterized by a brominated ethoxy group attached to a tert-butyl-substituted benzene ring. The molecular formula is C12H17BrO, and its structure can be depicted as follows:
Currently, there is no well-documented mechanism of action for this compound as it has not been extensively studied in biological systems. However, similar compounds with brominated aromatic structures often exhibit various biological activities, including antibacterial and antifungal properties. The presence of bromine in organic molecules can influence their reactivity and interactions with biological targets, potentially leading to cytotoxic effects or modulation of enzymatic activities.
Biological Activity Insights from Related Compounds
While specific studies on this compound are sparse, insights can be drawn from the biological activity of structurally related compounds. For instance, brominated aromatic compounds are known to participate in nucleophilic substitution reactions which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins.
Table 1: Biological Activities of Related Brominated Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| Brominated Flame Retardants | Endocrine disruption | |
| 2-Bromophenol | Antimicrobial | |
| Brominated Alkenes | Cytotoxicity |
Case Studies
- Cytotoxic Effects : A study examining the cytotoxic effects of various brominated compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent.
- Enzyme Inhibition : Research on brominated compounds has shown that they can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies indicate that some brominated phenols inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This raises the possibility that this compound may impact drug metabolism or other biochemical processes.
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZRRZSDBMZAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















